

Molecular structure and conformation of 1,5-Dimethyl-4-nitro-1H-pyrazole

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Compound of Interest

Compound Name: 1,5-Dimethyl-4-nitro-1H-pyrazole

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An In-Depth Technical Guide to the Molecular Structure and Conformation of **1,5-Dimethyl-4-nitro-1H-pyrazole**

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of **1,5-Dimethyl-4-nitro-1H-pyrazole**, a heterocyclic compound of interest in medicinal chemistry and materials science. While a dedicated single-crystal X-ray diffraction study for this specific molecule is not publicly available, this guide synthesizes data from closely related pyrazole derivatives, spectroscopic principles, and computational chemistry insights to present a robust model of its structural characteristics. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its synthesis, predicted molecular geometry, conformational dynamics, and spectroscopic signature.

Introduction: The Significance of Substituted Nitropyrazoles

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are considered "privileged structures" in medicinal chemistry due to their presence in a wide array of pharmacologically active compounds, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.^[1] The introduction of a nitro group onto the pyrazole ring significantly influences the molecule's electronic properties, reactivity, and

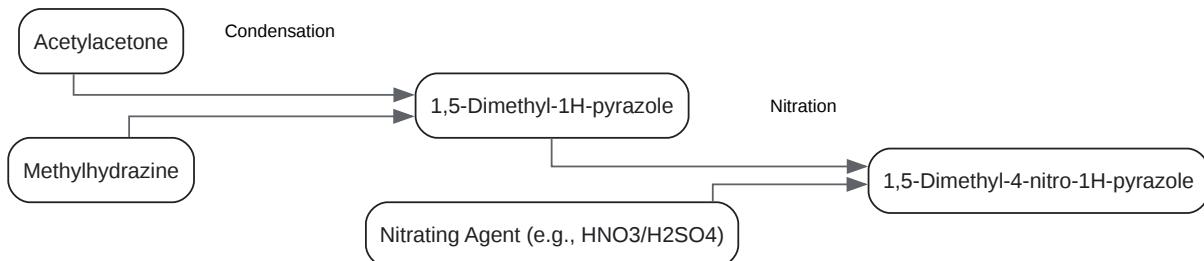
potential as an energetic material.^[2] The methylation at the N1 and C5 positions further refines its steric and electronic landscape, making **1,5-Dimethyl-4-nitro-1H-pyrazole** a valuable scaffold for further chemical exploration. Understanding the precise three-dimensional arrangement of atoms and the conformational flexibility of this molecule is paramount for rational drug design and the development of new materials.

Synthesis of 1,5-Dimethyl-4-nitro-1H-pyrazole

The synthesis of **1,5-Dimethyl-4-nitro-1H-pyrazole** can be achieved through several established synthetic routes for nitropyrazoles. A common and effective method involves the direct nitration of a 1,5-dimethyl-1H-pyrazole precursor.

Synthetic Pathway Overview

The synthesis generally proceeds in two main steps: the formation of the pyrazole ring followed by nitration.



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Caption: Synthetic route to **1,5-Dimethyl-4-nitro-1H-pyrazole**.

Detailed Experimental Protocol: Synthesis via Nitration

This protocol is adapted from general procedures for the nitration of pyrazoles.^[3]

Materials:

- 1,5-Dimethyl-1H-pyrazole

- Concentrated Sulfuric Acid (98%)
- Concentrated Nitric Acid (70%)
- Ice
- Sodium Bicarbonate (Saturated Solution)
- Dichloromethane
- Anhydrous Magnesium Sulfate

Procedure:

- Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring.
- Nitration Reaction: Dissolve 1,5-Dimethyl-1H-pyrazole in a minimal amount of concentrated sulfuric acid and cool the mixture in an ice bath. Slowly add the pre-cooled nitrating mixture dropwise to the pyrazole solution, maintaining the temperature below 10°C.
- Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).^[4]
- Work-up: Once the reaction is complete, pour the mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
- Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
- Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure to yield the crude product.
- Purification: The crude **1,5-Dimethyl-4-nitro-1H-pyrazole** can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Molecular Structure and Conformation

In the absence of a specific crystal structure for **1,5-Dimethyl-4-nitro-1H-pyrazole**, we can infer its key structural features from high-resolution crystallographic data of closely related analogs, such as 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole.[5]

Predicted Molecular Geometry

The pyrazole ring is expected to be essentially planar. The nitro group at the C4 position is also predicted to be coplanar with the pyrazole ring to maximize resonance stabilization.[5] The methyl groups at the N1 and C5 positions will be situated in the plane of the ring.

Caption: Predicted planar structure of **1,5-Dimethyl-4-nitro-1H-pyrazole**.

Tabulated Predicted Bond Lengths and Angles

The following table presents predicted bond lengths and angles based on data from related pyrazole structures.[5][6]

Parameter	Predicted Value	Justification
<hr/>		
Bond Lengths (Å)		
N1-N2	~ 1.35 Å	Typical N-N single bond in pyrazoles.
N2-C3	~ 1.33 Å	Aromatic C-N bond.
C3-C4	~ 1.40 Å	Aromatic C-C bond.
C4-C5	~ 1.38 Å	Aromatic C-C bond.
C5-N1	~ 1.36 Å	Aromatic C-N bond.
C4-N(nitro)	~ 1.45 Å	C-N single bond to the nitro group.
N-O (nitro)	~ 1.22 Å	Characteristic of a nitro group.
N1-C(methyl)	~ 1.47 Å	N-C single bond.
C5-C(methyl)	~ 1.50 Å	C-C single bond.
<hr/>		
**Bond Angles (°) **		
C5-N1-N2	~ 110°	Internal angle of the pyrazole ring.
N1-N2-C3	~ 105°	Internal angle of the pyrazole ring.
N2-C3-C4	~ 112°	Internal angle of the pyrazole ring.
C3-C4-C5	~ 106°	Internal angle of the pyrazole ring.
C4-C5-N1	~ 107°	Internal angle of the pyrazole ring.
C3-C4-N(nitro)	~ 127°	Exocyclic angle.
C5-C4-N(nitro)	~ 127°	Exocyclic angle.
O-N-O (nitro)	~ 125°	Characteristic of a nitro group.

Conformational Analysis

The primary conformational flexibility in **1,5-Dimethyl-4-nitro-1H-pyrazole** arises from the rotation of the methyl groups and the nitro group.

- **Methyl Group Rotation:** The methyl groups attached to N1 and C5 are expected to exhibit low rotational barriers, allowing for free rotation at room temperature.
- **Nitro Group Orientation:** The nitro group at C4 is predicted to be largely coplanar with the pyrazole ring to maximize π -conjugation.[\[1\]](#)[\[5\]](#) Minor out-of-plane deviations may occur due to steric interactions with adjacent substituents in more crowded systems. In this case, with adjacent hydrogen at C3 and a methyl group at C5, the steric hindrance is minimal, favoring a planar conformation. Studies on other nitropyrazoles have shown that the nitro group tends to adopt a nearly planar conformation with the pyrazole ring.[\[1\]](#)

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of **1,5-Dimethyl-4-nitro-1H-pyrazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ^1H and ^{13}C NMR Chemical Shifts: The chemical shifts are predicted based on the analysis of similar pyrazole derivatives and the known effects of substituents.[\[4\]](#)[\[7\]](#)[\[8\]](#)

^1H NMR	Predicted δ (ppm)	Multiplicity	Assignment
C3-H	~8.0-8.5	s	Singlet due to no adjacent protons.
N1-CH ₃	~3.8-4.2	s	Methyl group on nitrogen.
C5-CH ₃	~2.5-2.8	s	Methyl group on carbon.

¹³ C NMR	Predicted δ (ppm)	Assignment
C3	~135-140	Carbon adjacent to two nitrogens.
C4	~125-130	Carbon bearing the nitro group (downfield shift).
C5	~145-150	Carbon bearing a methyl group.
N1-CH ₃	~35-40	Methyl carbon on nitrogen.
C5-CH ₃	~12-16	Methyl carbon on carbon.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the N-O stretching vibrations of the nitro group.[\[9\]](#)[\[10\]](#)

Predicted Frequency (cm ⁻¹)	Vibration
~3100-3150	C-H stretch (aromatic)
~2900-3000	C-H stretch (methyl)
~1520-1560	Asymmetric N-O stretch (nitro)
~1340-1380	Symmetric N-O stretch (nitro)
~1450-1500	C=C and C=N stretch (pyrazole ring)

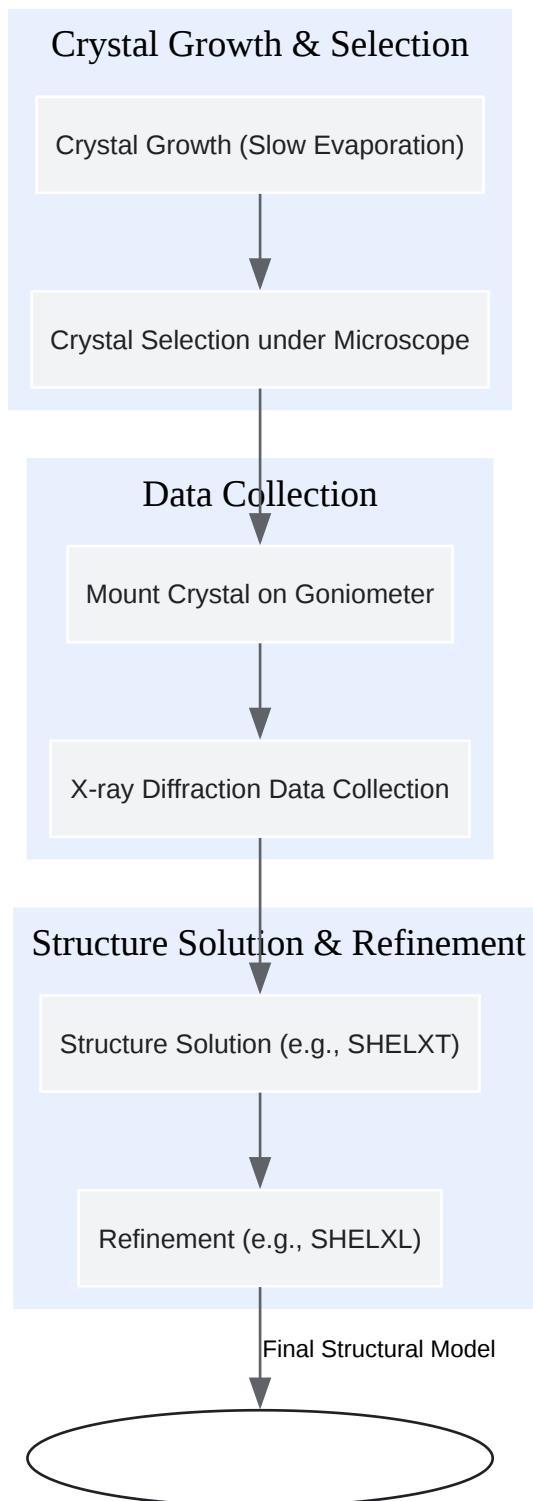
Mass Spectrometry (MS)

The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of **1,5-Dimethyl-4-nitro-1H-pyrazole** (C₅H₇N₃O₂), which is 141.13 g/mol. Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the methyl groups.

Standardized Experimental Protocols

Single-Crystal X-ray Diffraction

While a structure for the title compound is not reported, the following is a generalized protocol for obtaining crystallographic data for pyrazole derivatives.[6]



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Caption: Generalized workflow for single-crystal X-ray crystallography.

Methodology:

- Crystal Growth: Grow single crystals of **1,5-Dimethyl-4-nitro-1H-pyrazole** by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate).
- Crystal Selection and Mounting: Select a suitable single crystal and mount it on a goniometer head.
- Data Collection: Collect diffraction data using a diffractometer with Mo K α or Cu K α radiation, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.
- Structure Solution and Refinement: Solve the structure using direct methods and refine it using full-matrix least-squares on F².

NMR Spectroscopy

Methodology:

- Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
- ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard pulse sequence with a relaxation delay of 1-2 seconds is typically used.
- ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a larger number of scans may be necessary to obtain a good signal-to-noise ratio.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and conformation of **1,5-Dimethyl-4-nitro-1H-pyrazole**. By integrating data from analogous compounds and fundamental spectroscopic principles, a comprehensive model of its structural and electronic properties has been constructed. The provided synthetic and analytical protocols

offer a solid foundation for researchers working with this and related pyrazole derivatives. Further experimental work, particularly a single-crystal X-ray diffraction study, would be invaluable to confirm and refine the predictions made in this guide.

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